molecular formula C25H37N5O8 B12111202 AC-Thr-leu-asn-phe-OH

AC-Thr-leu-asn-phe-OH

Cat. No.: B12111202
M. Wt: 535.6 g/mol
InChI Key: COBFYEGBXADZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AC-Thr-leu-asn-phe-OH: is a synthetic peptide composed of the amino acids threonine, leucine, asparagine, and phenylalanineThe molecular formula of this compound is C25H37N5O8 , and it has a molecular weight of 535.60 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-Thr-leu-asn-phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, threonine, is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amine group is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, leucine, is activated and coupled to the deprotected amine group of the threonine.

    Repetition: Steps 2 and 3 are repeated for asparagine and phenylalanine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

AC-Thr-leu-asn-phe-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .

Scientific Research Applications

AC-Thr-leu-asn-phe-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AC-Thr-leu-asn-phe-OH is unique due to its specific sequence and the presence of a free carboxyl group at the C-terminus. This feature allows it to participate in a variety of chemical reactions and interactions that are not possible with its analogs .

Properties

IUPAC Name

2-[[2-[[2-[(2-acetamido-3-hydroxybutanoyl)amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N5O8/c1-13(2)10-17(29-24(36)21(14(3)31)27-15(4)32)22(34)28-18(12-20(26)33)23(35)30-19(25(37)38)11-16-8-6-5-7-9-16/h5-9,13-14,17-19,21,31H,10-12H2,1-4H3,(H2,26,33)(H,27,32)(H,28,34)(H,29,36)(H,30,35)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBFYEGBXADZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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